4-methyl-N'-(4-methylcyclohexylidene)benzohydrazide
Description
4-Methyl-N'-(4-methylcyclohexylidene)benzohydrazide is a benzohydrazide derivative characterized by a 4-methyl-substituted benzoyl group and a 4-methylcyclohexylidene hydrazone moiety. Its molecular formula is C₁₅H₁₉N₂O₂, and its structure features a planar benzohydrazide core linked to a cyclohexylidene ring, which introduces conformational flexibility . Benzohydrazides are widely studied for their biological activities, including enzyme inhibition (e.g., α-glucosidase, cholinesterases) and antimicrobial properties .
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-methyl-N-[(4-methylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C15H20N2O/c1-11-3-7-13(8-4-11)15(18)17-16-14-9-5-12(2)6-10-14/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,17,18) |
InChI Key |
UNXRLZPGTKUMLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=CC=C(C=C2)C)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide typically involves the reaction of 4-methylbenzohydrazide with 4-methylcyclohexanone under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for 4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-methyl-N’-(4-methylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Crystallographic Features
The planarity of the benzohydrazide core and substituent orientation significantly influence molecular interactions. Key comparisons include:
Key Observations :
Key Observations :
Key Challenges :
Physicochemical and ADMET Properties
| Property | 4-Methyl-N'-(4-methylcyclohexylidene)benzohydrazide | N'-(4-Nitrobenzylidene) derivatives | Methoxy-substituted analogues |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.2 |
| Solubility (Water) | Low | Moderate | Low |
| Metabolic Stability | Likely stable (methyl groups resist oxidation) | Unstable (nitro reduction) | Moderate |
Key Observations :
- Nitro-substituted derivatives exhibit metabolic instability due to nitroreductase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
